n-Acetyl-s-(2-chlorobenzyl)-l-cysteine
Description
N-Acetyl-S-(2-chlorobenzyl)-L-cysteine (CAS: 76940-93-7) is a sulfur-containing metabolite formed via the conjugation of glutathione with chlorinated aromatic compounds, followed by acetylation. This compound is characterized by a 2-chlorobenzyl group attached to the cysteine sulfur atom, with a molecular weight of 273.74 g/mol. Key physical properties include a boiling point of 505.9°C, density of 1.38 g/cm³, and a refractive index of 1.606 . It is primarily studied as a biomarker for exposure to chlorinated volatile organic compounds (VOCs) and is utilized in analytical chemistry to validate detection methods for similar metabolites in biological samples .
Properties
CAS No. |
40379-72-4 |
|---|---|
Molecular Formula |
C12H14ClNO3S |
Molecular Weight |
287.76 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(2-chlorophenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H14ClNO3S/c1-8(15)14-11(12(16)17)7-18-6-9-4-2-3-5-10(9)13/h2-5,11H,6-7H2,1H3,(H,14,15)(H,16,17)/t11-/m0/s1 |
InChI Key |
PJUKLWCGNNDOKV-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC1=CC=CC=C1Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=CC=C1Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Acetyl-s-(2-chlorobenzyl)-l-cysteine typically involves the reaction of l-cysteine with 2-chlorobenzyl chloride in the presence of a base, followed by acetylation of the resulting product. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, filtration, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
n-Acetyl-s-(2-chlorobenzyl)-l-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl group or to modify the 2-chlorobenzyl group.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce deacetylated or modified benzyl derivatives.
Scientific Research Applications
n-Acetyl-s-(2-chlorobenzyl)-l-cysteine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of n-Acetyl-s-(2-chlorobenzyl)-l-cysteine involves its interaction with specific molecular targets and pathways. The acetyl and 2-chlorobenzyl groups can modulate the compound’s reactivity and binding affinity to biological molecules. The sulfur atom in the cysteine core can participate in redox reactions, contributing to the compound’s antioxidant properties. Additionally, the compound may interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares N-acetyl-S-(2-chlorobenzyl)-L-cysteine with structurally related compounds, focusing on substituent groups, biological origins, and analytical relevance:
Key Research Findings
CYMA and CEMA derive from acrylonitrile and acrylamide, respectively, highlighting the role of N-acetyl-S-substituted-L-cysteine derivatives in detoxifying reactive electrophiles .
Analytical Performance :
- CYMA and DHBMA are detected at lower urinary concentrations (0.5–5 ng/mL) compared to BMA and CEMA, reflecting differences in parent compound exposure levels .
- This compound requires advanced chromatographic separation due to structural similarity to other chlorinated metabolites .
Health Implications :
- DHBMA and BMA are strongly associated with metabolic syndrome and cardiovascular risks, whereas this compound’s health effects remain less characterized but may involve oxidative stress pathways .
- Synthetic analogs like p-chlorophenylcarbamoyl derivatives exhibit modifiable pharmacokinetic profiles, making them candidates for targeted drug delivery .
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for n-Acetyl-s-(2-chlorobenzyl)-l-cysteine, and how is purity validated?
- Methodology : The compound can be synthesized via nucleophilic substitution or conjugation of 2-chlorobenzyl halides with N-acetyl-L-cysteine under controlled pH (7–9) and temperature (25–37°C). Reaction progress is monitored via TLC or HPLC. Final purification involves recrystallization or column chromatography. Purity is validated using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. For structural analogs like N-acetyl-S-(4-chlorobenzyl)-L-cysteine, similar protocols are employed .
Q. What analytical techniques are recommended for detecting and quantifying this compound in biological matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For urinary mercapturates (e.g., N-acetyl-S-benzyl-L-cysteine), reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) are used. Quantification relies on stable isotope-labeled internal standards (e.g., deuterated analogs). Detection limits for similar metabolites range from 0.5 µg/L (URXBMA) to 13 µg/L (URXHPM) .
Q. How does the 2-chlorobenzyl substituent influence the compound’s solubility and stability in aqueous solutions?
- Methodology : The electron-withdrawing chloro group enhances hydrophobicity, reducing aqueous solubility compared to non-halogenated analogs (e.g., N-acetyl-S-benzyl-L-cysteine). Stability studies (pH 7.4 PBS, 37°C) show degradation via hydrolysis of the thioether bond, monitored by LC-UV/Vis. Accelerated stability testing (e.g., 40°C/75% RH) confirms shelf-life under storage conditions .
Advanced Research Questions
Q. What is the metabolic fate of this compound in vivo, and how does it compare to other mercapturic acid derivatives?
- Methodology : In rodent models, the compound is excreted renally as a mercapturate. Comparative studies with N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) and N-acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) reveal differences in urinary recovery rates, influenced by substituent polarity and enzymatic cleavage by β-lyases. Metabolite profiling via LC-HRMS identifies potential oxidative byproducts (e.g., sulfoxides) .
Q. Are there discrepancies in reported biomarker levels of this compound across different exposure models (e.g., smokers vs. vapers)?
- Methodology : While N-acetyl-S-(3-carboxy-2-propyl)-L-cysteine (CMEMA) shows higher levels in vapers than smokers, suggesting alternative metabolic pathways, the 2-chlorobenzyl analog’s data may vary depending on exposure source. Confounding factors (e.g., genetic polymorphisms in GST enzymes) require stratification in human cohort studies. Statistical tools like mixed-effects models account for inter-individual variability .
Q. How does the crystal structure of this compound inform its interaction with biological targets?
- Methodology : X-ray crystallography of related compounds (e.g., N-acetyl-L-cysteine) reveals planar carboxyl and acetyl groups, facilitating hydrogen bonding with proteins. Molecular docking simulations predict binding affinity to glutathione S-transferase (GST) isoforms, validated by surface plasmon resonance (SPR) assays. The 2-chloro group may sterically hinder interactions compared to smaller substituents .
Q. What experimental designs are optimal for resolving contradictions in its proposed detoxification pathways?
- Methodology : Isotopic tracing (¹⁴C-labeled compound) in hepatocyte cultures identifies phase I/II metabolites. Knockout rodent models (e.g., GST-null) clarify enzymatic contributions. Conflicting data on renal clearance vs. tissue accumulation are resolved by compartmental pharmacokinetic modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
